molecular formula C14H8F3NO2 B14706725 3-Phenyl-5-trifluoromethoxy-benzo[c]isoxazole CAS No. 22172-64-1

3-Phenyl-5-trifluoromethoxy-benzo[c]isoxazole

Cat. No.: B14706725
CAS No.: 22172-64-1
M. Wt: 279.21 g/mol
InChI Key: IFBYTZLVABQYJT-UHFFFAOYSA-N
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Description

3-Phenyl-5-trifluoromethoxy-benzo[c]isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered ring structures containing three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound is characterized by the presence of a phenyl group and a trifluoromethoxy group attached to the benzo[c]isoxazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-trifluoromethoxy-benzo[c]isoxazole typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is a common method for constructing isoxazole rings. The reaction conditions often require the use of catalysts such as copper (I) or ruthenium (II) to facilitate the process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cycloaddition reactions using optimized reaction conditions to ensure high yield and purity. The use of metal-free synthetic routes is also being explored to reduce costs, minimize toxicity, and simplify the separation of reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-trifluoromethoxy-benzo[c]isoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Phenyl-5-trifluoromethoxy-benzo[c]isoxazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Phenyl-5-trifluoromethoxy-benzo[c]isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-5-trifluoromethoxy-benzo[c]isoxazole is unique due to the presence of both the phenyl and trifluoromethoxy groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Properties

CAS No.

22172-64-1

Molecular Formula

C14H8F3NO2

Molecular Weight

279.21 g/mol

IUPAC Name

3-phenyl-5-(trifluoromethoxy)-2,1-benzoxazole

InChI

InChI=1S/C14H8F3NO2/c15-14(16,17)19-10-6-7-12-11(8-10)13(20-18-12)9-4-2-1-3-5-9/h1-8H

InChI Key

IFBYTZLVABQYJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)OC(F)(F)F

Origin of Product

United States

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